4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)
CAS No.: 5346-69-0
VCID: VC0021193
Molecular Formula: C23H32O14
Molecular Weight: 532.5 g/mol
* For research use only. Not for human or veterinary use.
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Description |
Related compounds include 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide and 2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranose . 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide, also known as C15H19NO9, has a molecular weight of 357.31 g/mol . Synonyms for this compound include 2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSYL CYANIDE and [(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate . Another related compound, 2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranose, has the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . In research, it's essential to highlight proficiency in various research methodologies, providing tangible examples of conducting experiments, surveys, interviews, or data analysis . Publications also demonstrate the ability to contribute valuable knowledge, especially in academic or scientific research . Another similar chemical compound is β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate, which has the formula C28H38O19 and a molecular weight of 678.5899 . |
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CAS No. | 5346-69-0 |
Product Name | 4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose) |
Molecular Formula | C23H32O14 |
Molecular Weight | 532.5 g/mol |
IUPAC Name | [3,4,5-triacetyloxy-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl)oxy]oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3 |
Standard InChIKey | FRBBVUORQLNNAB-UHFFFAOYSA-N |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
PubChem Compound | 219883 |
Last Modified | Apr 15 2024 |
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